24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol
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Overview
Description
24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol is a corticosteroid hormone.
Scientific Research Applications
Structural and Biosynthetic Studies
- Biosynthesis and Structural Analysis : Studies have investigated the biosynthesis and stereochemistry of related bile alcohols, such as 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, which is a principal bile alcohol in human urine. This research contributes to understanding the complex biosynthesis pathways of related compounds in human physiology (Une et al., 2000).
Metabolism and Biological Activity
- Metabolism in Liver : Research on the metabolism of C26 bile alcohols in rabbit liver has provided insights into the metabolic pathways of similar compounds like 24-Nor-5beta-chol-22-ene-3alpha,12alpha-diol. This research is essential for understanding how these compounds are processed in biological systems (Cohen et al., 1977).
Chemical Synthesis and Derivatives
- Synthesis of Analogous Compounds : The synthesis of analogs starting from common bile acids like methyl cholate has been explored, which aids in the study of related compounds including this compound. Understanding the synthesis process helps in exploring potential medical or biological applications of these compounds (Dayal et al., 1976).
Characterization of Stereoisomers
- Stereoisomer Identification : Studies have been conducted to identify and characterize the stereoisomers of similar bile alcohols, which is crucial for understanding the specific biological roles and activities of each isomer. This research is fundamental for comprehending the detailed chemical nature of compounds like this compound (Dayal et al., 1978).
Properties
Molecular Formula |
C23H38O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-but-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C23H38O2/c1-5-14(2)18-8-9-19-17-7-6-15-12-16(24)10-11-22(15,3)20(17)13-21(25)23(18,19)4/h5,14-21,24-25H,1,6-13H2,2-4H3/t14-,15-,16-,17+,18-,19+,20+,21+,22+,23-/m1/s1 |
InChI Key |
DLLRHKDJYXGAHY-XQNRYLPDSA-N |
Isomeric SMILES |
C[C@H](C=C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(C=C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C=C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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